Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate
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Description
Thiophene-based analogs, like the one you’re interested in, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Antiandrogen Activity
A series of compounds, including 3-substituted derivatives of 2-hydroxypropionanilides related to the chemical structure of Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate, have been synthesized and tested for antiandrogen activity. Notably, certain derivatives in this series exhibited antiandrogen properties, making them potential candidates for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Electrochemical Applications
Electroactive polymers derived from compounds structurally similar to Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate have been studied for their potential in electrochemical capacitor applications. These polymers demonstrated significant energy and power densities, showing promise in the development of high-performance capacitors (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Synthesis and Structural Analysis
Research has been conducted on the synthesis of related compounds, including methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which provide insights into potential routes for synthesizing similar structures. Additionally, crystal structure analysis of similar compounds helps in understanding their molecular configuration and potential applications (Stephens, Price, & Sowell, 1999).
Polymer Electrolytes Synthesis
Guanidinium-functionalized anion exchange polymer electrolytes, synthesized via reactions involving similar structural components, show promise in various applications, including in fuel cells and other energy systems (Kim, Labouriau, Guiver, & Kim, 2011).
Pharmaceutical Applications
Compounds structurally related to Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate have been synthesized and studied for their potential pharmaceutical applications. These include antiandrogen properties, which are crucial in treating diseases related to androgen sensitivity (Sharma, Gupta, Kumar, & Gupta, 1999).
properties
IUPAC Name |
methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-8-7-9(14)3-4-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOWMOAILGNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
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